5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of both a tert-butyl group and a nitrophenyl group contributes to its unique properties and reactivity.
The synthesis of 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole has been documented in several studies, highlighting different methodologies for its preparation and characterization. Notable sources include research articles that explore the synthesis of bioactive 1,2,4-oxadiazoles and their derivatives .
5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is classified as an organic compound within the category of heterocycles. It is specifically categorized under oxadiazoles, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole can be achieved through several methods. The most prominent techniques include:
The synthesis typically begins with the preparation of 4-nitrobenzonitrile and tert-butylamidoxime. Using catalytic conditions (e.g., p-toluenesulfonic acid combined with zinc chloride), these reactants undergo cyclization to yield the desired oxadiazole .
The molecular structure of 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole can be represented as follows:
This structure includes:
The compound's molecular weight is approximately 262.27 g/mol. The arrangement of atoms within the oxadiazole ring contributes to its chemical stability and reactivity.
5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole can participate in various chemical reactions due to its functional groups:
In studies involving this compound, reactions such as hydrogenation were performed in situ without isolating intermediates, demonstrating efficient synthetic strategies that enhance yield .
The mechanism underlying the biological activity of 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is likely related to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions facilitated by its aromatic structure.
Research indicates that compounds within the oxadiazole class exhibit significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
Relevant data from studies indicate that this compound maintains stability while exhibiting notable reactivity in synthetic applications .
5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole finds applications in various scientific fields:
Research continues into optimizing its synthesis and exploring new applications within pharmaceuticals and materials science .
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, was initially classified as "furo[ab1]diazole" or "azoxime" [1] [4]. Despite its early discovery, significant pharmacological interest emerged only in the mid-20th century, culminating in the 1960s introduction of Oxolamine—the first commercial drug featuring this scaffold—as an antitussive agent [1] [8]. Over the past four decades, 1,2,4-oxadiazoles have evolved into privileged structures in drug discovery, evidenced by FDA-approved agents like:
A key milestone was the discovery of naturally occurring 1,2,4-oxadiazoles, such as the cytotoxic indole alkaloids phidianidines A/B from the sea slug Phidiana militaris (2011) and quisqualic acid from Quisqualis indica seeds [1] [3] [8]. These findings stimulated research into the scaffold’s bioisosteric properties, particularly as hydrolytically stable replacements for ester and amide bonds, enhancing metabolic stability in drug candidates [1] [9].
Table 1: Historical Milestones of 1,2,4-Oxadiazoles in Drug Discovery
Year | Milestone | Significance |
---|---|---|
1884 | Synthesis by Tiemann and Krüger | First reported heterocycle, initially termed "azoxime" |
1960s | Oxolamine approval | First therapeutic agent containing 1,2,4-oxadiazole core |
2011 | Isolation of phidianidines A/B | Demonstrated natural occurrence and cytotoxic activity |
2010s | FDA approvals (Ataluren, Pleconaril) | Validated scaffold for diverse therapeutic areas |
The bioactivity of 1,2,4-oxadiazoles is critically governed by substituents at the C3 and C5 positions of the heterocyclic ring. Electron-withdrawing groups (e.g., nitrophenyl) at C3 and sterically bulky groups (e.g., tert-butyl) at C5 enhance pharmacological profiles by:
For example, antimicrobial 1,2,4-oxadiazoles with trifluoromethyl groups at C5 exhibit optimized oral bioavailability, while tert-butyl groups confer steric hindrance that prevents enzymatic degradation [1] [6]. In anticancer scaffolds, 3-aryl-5-alkyl substitutions (e.g., 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline) enable moderate cytotoxicity (IC₅₀ ~92 μM) against 11 cancer cell lines by promoting apoptosis [3] [8]. The C3–C5 linkage’s planar orientation further facilitates π-stacking interactions with biological targets like kinases or GPCRs [5] [9].
Table 2: Impact of Substituent Position on Bioactivity
Position | Preferred Groups | Biological Influence |
---|---|---|
C3 | Aryl (e.g., 4-nitrophenyl) | Enhances electron deficiency, enabling H-bonding and π-stacking with targets |
C5 | Alkyl (e.g., tert-butyl) | Provides steric bulk to block metabolic sites; modulates lipophilicity (LogP) |
The 4-nitrophenyl moiety at C3 acts as a potent electron-withdrawing group, significantly influencing the heterocycle’s electronic properties. This group:
Conversely, the tert-butyl group at C5 provides steric protection against nucleophilic attack and enzymatic degradation. Its hyper-chaperone effect:
In 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS# 1004398-32-6), these groups synergize to create a stable, electron-deficient scaffold ideal for probing biological targets like integrins or penicillin-binding proteins [2] [4] [7]. Molecular modeling confirms the tert-butyl group induces a ~30° dihedral angle with the oxadiazole ring, optimizing binding pocket occupancy [3] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4